molecular formula C16H17N5O5 B1194546 TLR7 agonist T7 CAS No. 1062444-54-5

TLR7 agonist T7

Numéro de catalogue B1194546
Numéro CAS: 1062444-54-5
Poids moléculaire: 359.342
Clé InChI: ATISKRYGYNSRNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

  • The synthesis of TLR7 agonists like T7 often involves the creation of compounds within certain heterocyclic chemical series, such as imidazoquinolines. These compounds are synthesized for their potential immune system activation properties, making them candidates for vaccine adjuvants or therapeutic agents for autoimmune diseases (Bou Karroum et al., 2019).

Molecular Structure Analysis

  • The molecular structure of TLR7 agonists is crucial for their activity. For instance, modifications on the imidazoquinoline scaffold can lead to TLR7-antagonistic compounds. This demonstrates the importance of molecular structure in determining the function of these compounds (Shukla et al., 2012).

Chemical Reactions and Properties

  • The chemical properties of TLR7 agonists are influenced by their interaction with the receptor. For example, structural analysis has shown how these compounds bind to the TLR7 binding pocket, revealing insights into their mechanism of action and how they induce immune responses (Tojo et al., 2020).

Physical Properties Analysis

  • The physical properties, such as water solubility and stability, of TLR7 agonists are important for their biological activity and delivery. Enhanced water solubility and stability can be achieved by conjugating small molecule TLR7 ligands to polysaccharides, improving their immunostimulatory potency (Shinchi et al., 2015).

Chemical Properties Analysis

  • TLR7 agonists' chemical properties, such as their potency and selectivity, are critical for their effectiveness. For instance, specific analogues substituted with aminopropyl appendages at certain positions displayed dominant TLR8-agonistic activity, indicating the nuanced chemical properties that dictate their biological role (Beesu et al., 2017).

Applications De Recherche Scientifique

Vaccine Adjuvants

  • Application Summary : TLR7/8 agonists have found application as adjuvant candidates for inactivated viral antigens apart from various subunit and recombinant antigens, that are poorly immunogenic .
  • Methods of Application : The small molecule TLR7/8 agonists activate specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity .
  • Results or Outcomes : The activation of these immune cells enhances the efficacy of vaccines, especially those that are poorly immunogenic .

Cancer Immunotherapy

  • Application Summary : TLR7/8 can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .
  • Methods of Application : TLR agonists can activate T cell-mediated antitumor responses with both innate and adaptive immune responses to improve tumor therapy .
  • Results or Outcomes : TLR7/8 agonists lead to the induction of certain cytokines and chemokines that can be applied to the treatment of some diseases .

Melanoma Treatment

  • Application Summary : TLR7 agonists have been used in the treatment of melanoma .
  • Methods of Application : The TLR7 agonist IMQ improves T and NK cell function during BRAF-targeted therapy . The topical application of TLR7 agonist IMQ in combination with other drugs, such as ipilimumab, has been reported .
  • Results or Outcomes : Successful results have been reported with the use of TLR7 agonist IMQ in patients with malignant melanoma .

Synthesis of Novel TLR7 Agonistic Triazole Tethered Imidazoquinolines

  • Application Summary : A new class of imidazoquinolines has been synthesized, retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon .
  • Methods of Application : The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .
  • Results or Outcomes : These analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .

Vaccine Adjuvant for Influenza and SARS-CoV-2

  • Application Summary : TLR7 agonists have been used as adjuvants for multiple vaccine platforms including influenza and SARS-CoV-2 .
  • Methods of Application : The TLR7 agonist is used to induce early cross-reactivity for influenza subtypes and SARS-CoV-2 variants .
  • Results or Outcomes : The innovative synthesis method allows large-scale, consistent production .

Hepatitis B Treatment

  • Application Summary : TLR7 agonists have been used in the development of immunotherapy strategies targeting patients with chronic hepatitis B .
  • Methods of Application : The TLR7 agonist is used to activate antigen presenting cells (APCs), which in turn activate both innate and adaptive immune responses .
  • Results or Outcomes : The activation of these immune responses has shown promise in the treatment of chronic hepatitis B .

Synthesis of New Efficacious Imidazoquinoline Based Adjuvants

  • Application Summary : A new class of imidazoquinolines has been synthesized, which are potential adjuvant candidates for the development of new efficacious vaccines .
  • Methods of Application : These molecules were synthesized using triazolyl click chemistry and their target specificity was determined using HEK TLR7/8 transfected cell lines .
  • Results or Outcomes : These analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .

Anti-tumor Activity

  • Application Summary : TLR7 agonists have shown potential benefits in oncotherapy, including inhibition of cell proliferation, triggering of apoptosis, and suppression of metastasis .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

TLR7 agonist T7 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .

Propriétés

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISKRYGYNSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TLR7 agonist T7

Citations

For This Compound
12
Citations
Y Hu, L Tang, Z Zhu, H Meng, T Chen, S Zhao… - Journal of Translational …, 2020 - Springer
… We chemically synthesized a novel TLR7 agonist T7-EA and studied its drug characterizations in vitro and in vivo. We evaluated the potential of T7-EA to be used as an adjuvant in an …
Number of citations: 21 link.springer.com
X Wang, Y Liu, Y Diao, N Gao… - Journal of …, 2018 - … -medicine.biomedcentral.com
Vaccines play increasingly important roles in cancer treatment due to their advantages of effective targeting and few side effects. Our laboratory has attempted to construct vaccines by …
G Lin, X Wang, W Yi, C Zhang… - Journal of …, 2015 - … -medicine.biomedcentral.com
The immune non-recognition is often the underlying cause of failure in tumor immunotherapeutic. This is because most tumor-related antigens are poorly immunogenic, and fail to …
XD Wang, NN Gao, YW Diao, Y Liu, D Gao… - World Journal of …, 2015 - ncbi.nlm.nih.gov
AIM: To investigate the effects of our tumor vaccines on reversing immune tolerance and generating therapeutic response. METHODS: Vaccines were synthesized by solid phase using …
Number of citations: 20 www.ncbi.nlm.nih.gov
N Zhang, G Jin, Z Jin, B Liu, B Peng, N Gao… - Xi bao yu fen zi Mian …, 2016 - europepmc.org
Objective To investigate the synergistic anti-breast cancer effect of Toll-like receptor 7 agonist T7-ethacrynic acid conjugate (T7-EA) in combination with receptor-tyrosine-kinase-like …
Number of citations: 2 europepmc.org
A Kaur, J Rathee, R Kanwar, D Kaushik… - Colloids and Surfaces A …, 2022 - Elsevier
The use of multiple Toll-Like Receptor (TLR) agonists as vaccine adjuvants has been proved to be beneficial against various diseases. Polymeric nanoparticles (Nps) provide wide …
Number of citations: 3 www.sciencedirect.com
S Zhang, Y Liu, J Zhou, J Wang, G Jin… - International Journal of …, 2022 - mdpi.com
Mucin 1 (MUC1) has received increasing attention due to its high expression in breast cancer, in which MUC1 acts as a cancer antigen. Our group has been committed to the …
Number of citations: 5 www.mdpi.com
I Veneziani, C Alicata, L Moretta, E Maggi - Biomedicines, 2022 - mdpi.com
Toll-like receptors (TLRs) are the most well-defined pattern recognition receptors (PRR) of several cell types recognizing pathogens and triggering innate immunity. TLRs are also …
Number of citations: 2 www.mdpi.com
L Cui, X Wang, D Zhang - Frontiers in Cell and Developmental Biology, 2021 - frontiersin.org
Gastric cancer (GC) is one of the most common cancers in the world, and the incidence of gastric cancer in Asia appears to increase in recent years. Although there is a lot of …
Number of citations: 26 www.frontiersin.org
Y Osawa, T Ohtake, D Suto, T Akita, H Yamada… - Internal …, 2023 - jstage.jst.go.jp
Objective One of the therapeutic goals for chronic infection with hepatitis B virus is the clearance of hepatitis B surface antigen (HBsAg) from the blood, as a high load of HBsAg has …
Number of citations: 1 www.jstage.jst.go.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.